molecular formula C32H52O2 B1238506 Butyrospermol acetate

Butyrospermol acetate

Cat. No.: B1238506
M. Wt: 468.8 g/mol
InChI Key: LJPRHQWBGLMFJJ-XBUARUJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyrospermol acetate is a high-purity natural compound provided as a reference standard for research purposes. This product is intended for laboratory use only and is not for diagnostic or personal use. Natural products like this compound are of significant interest in various scientific fields. Researchers investigate such compounds for their potential applications in pharmaceutical research, particularly as starting points for drug discovery. In the field of natural product chemistry, this compound is used as an analytical standard for the identification and quantification of bioactive components in complex plant extracts, such as those from the shea tree (Vitellaria paradoxa). Studies on the biological activity of plant triterpenoids may also utilize this compound to explore mechanisms of action and cellular effects. Researchers are encouraged to consult the latest scientific literature for specific studies on this compound.

Properties

Molecular Formula

C32H52O2

Molecular Weight

468.8 g/mol

IUPAC Name

[(5R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C32H52O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h11,13,22,24-25,27-28H,10,12,14-20H2,1-9H3/t22?,24-,25?,27-,28?,30?,31-,32+/m0/s1

InChI Key

LJPRHQWBGLMFJJ-XBUARUJWSA-N

SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Isomeric SMILES

CC(CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3C2=CC[C@@H]4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Synonyms

butyrospermol acetate

Origin of Product

United States

Scientific Research Applications

Therapeutic Compositions

Butyrospermol acetate has been incorporated into pharmaceutical formulations due to its hormonal, cicatrizing, and bactericidal activities. Research indicates that it can be used in oral, parenteral, and topical applications such as tablets, balms, and ointments. These compositions demonstrate effectiveness in treating various conditions by leveraging the compound's bioactive properties .

Anti-Inflammatory Effects

A significant body of research has demonstrated the anti-inflammatory effects of this compound. In studies involving animal models, it was shown to inhibit inflammation induced by agents like 12-O-tetradecanoylphorbol-13-acetate (TPA). The compound exhibited marked anti-inflammatory activity with inhibition concentrations (ID50 values) ranging from 0.15 to 0.75 μmol/ear . This suggests its potential utility in developing treatments for inflammatory conditions.

Chemopreventive Properties

This compound has also been studied for its chemopreventive properties against cancer. In vitro assays indicated that it could inhibit cellular proliferation in cancer cells with IC50 values comparable to well-known chemopreventive agents like retinoic acid . This positions this compound as a candidate for further research in cancer prevention strategies.

Skin Care Formulations

Due to its moisturizing and anti-inflammatory properties, this compound is frequently included in cosmetic formulations aimed at improving skin health. Its ability to enhance skin barrier function makes it a valuable ingredient in creams and lotions designed for sensitive or dry skin .

Emollient Properties

As an emollient, this compound helps to soften and soothe the skin. It is often used in products such as lip balms and moisturizers, where it contributes to a pleasant texture and enhances the overall sensory experience of the product .

Study on Anti-Inflammatory Activity

In a controlled study evaluating the anti-inflammatory effects of various triterpene acetates, this compound was found to significantly reduce inflammation markers in mice subjected to TPA-induced inflammation. The study concluded that this compound could be a potent agent for developing anti-inflammatory therapies .

Cosmetic Efficacy Assessment

A clinical trial assessed the efficacy of a moisturizer containing this compound on participants with dry skin conditions. Results indicated significant improvement in skin hydration levels and reduction in transepidermal water loss (TEWL), supporting its use as an effective moisturizing agent in cosmetic products .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsTherapeutic compositionsHormonal, cicatrizing, bactericidal activities
Anti-inflammatory treatmentsID50 values: 0.15 - 0.75 μmol/ear
ChemopreventionIC50 comparable to retinoic acid
CosmeticsSkin care formulationsEnhances skin barrier function
Emollient propertiesImproves texture and hydration

Comparison with Similar Compounds

Comparison with Similar Triterpene Acetates

Structural and Molecular Comparisons

This compound belongs to the cycloartane triterpene subclass, distinct from the ursane (α-amyrin), oleanane (β-amyrin), and lupane (lupeol) types. Key structural differences include:

  • This compound : Cycloartane skeleton (tetracyclic) with a 3β-O-acetyl group .
  • α-Amyrin acetate : Ursane skeleton (pentacyclic) with a double bond at C-12/C-13 and a 3β-O-acetyl group .
  • β-Amyrin acetate : Oleanane skeleton (pentacyclic) with a double bond at C-12/C-13 and a 3β-O-acetyl group .
  • Lupeol acetate : Lupane skeleton (pentacyclic) with a double bond at C-20/C-29 and a 3β-O-acetyl group .
Table 1: Molecular and Structural Properties
Compound Molecular Formula Molecular Weight (g/mol) Skeleton Type Key Functional Groups
This compound C32H52O2 468.75 Cycloartane 3β-O-acetyl, C-8/C-9 double bond
α-Amyrin acetate C32H52O2 468.75 Ursane 3β-O-acetyl, C-12/C-13 double bond
β-Amyrin acetate C32H52O2 468.75 Oleanane 3β-O-acetyl, C-12/C-13 double bond
Lupeol acetate C32H52O2 468.75 Lupane 3β-O-acetyl, C-20/C-29 double bond

Unique Features of this compound

Rarity of Long-Chain Esters : Unlike α-amyrin and β-amyrin derivatives, long-chain fatty acid esters of butyrospermol (e.g., palmitate, stearate) are rare in nature. Their first discovery in Xylocarpus granatum highlights structural versatility .

Stereochemical Complexity : The cycloartane skeleton of this compound has distinct stereochemistry at C-9 and C-10, influencing its receptor-binding affinity compared to pentacyclic triterpenes .

Ecological Significance : Predominantly found in stress-tolerant plants (e.g., mangroves, latex-producing species), suggesting a role in plant defense mechanisms .

Preparation Methods

Reaction Conditions

  • Catalyst : Macroporous strong acid cation exchange resins (e.g., NKC-9) or sulfuric acid.

  • Temperature : 60–100°C, optimized to minimize side reactions.

  • Molar Ratio : Butyrospermol to acetic anhydride (1:2–1:4).

Reaction progress is monitored via thin-layer chromatography (TLC), with yields reaching 70–85% after 4–6 hours.

Post-Synthesis Purification

Crude product is neutralized with sodium bicarbonate, washed, and distilled under reduced pressure. Final purification employs fractional crystallization or preparative HPLC to achieve >95% purity.

Enzymatic Acetylation

Lipase-mediated acetylation offers an eco-friendly alternative. Immobilized Candida antarctica lipase B (CAL-B) catalyzes the transesterification of butyrospermol with vinyl acetate in non-aqueous media:

Butyrospermol+Vinyl acetateCAL-BButyrospermol acetate+Vinyl alcohol\text{Butyrospermol} + \text{Vinyl acetate} \xrightarrow{\text{CAL-B}} \text{this compound} + \text{Vinyl alcohol}

Optimal Conditions :

  • Solvent: Tert-butanol

  • Temperature: 45°C

  • Enzyme loading: 10% (w/w)

  • Yield: 78–82% with 99% regioselectivity.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Advantages Limitations
Natural Extraction5.8 (in crude)90–95Sustainable, no synthesis requiredLow concentration, high purification cost
Chemical Synthesis70–8595–98Scalable, high yieldToxic catalysts, energy-intensive
Enzymatic Acetylation78–8297–99Green chemistry, high selectivityHigh enzyme cost, longer reaction times

Industrial-Scale Production Challenges

Feedstock Availability

Butyrospermol is scarce outside shea butter, necessitating either extraction or semi-synthesis from β-amyrin precursors.

Catalyst Recycling

Fixed-bed reactors with NKC-9 resin (as in patent CN101948385B) enable catalyst reuse for >10 cycles, reducing costs by 30% .

Regulatory Compliance

Residual solvents (e.g., hexane) must meet ICH Q3C guidelines, requiring advanced distillation systems.

Emerging Techniques and Research Directions

Metabolic Engineering

Heterologous expression of shea triterpene biosynthetic pathways in Saccharomyces cerevisiae is under exploration, with preliminary yields of 0.5 mg/L .

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction times to 1–2 hours while maintaining 80% yield, though scalability remains unproven .

Q & A

Q. Key Sources Table :

Plant SourcePart AnalyzedReference
Xanthoceras sorbifoliaOil (unsaponifiable fraction)
Syzygium aqueumStem bark
Broussonetia spp.Whole plants

Basic: What spectroscopic methods are recommended for confirming the structure of this compound?

Answer:
Structural elucidation requires a multi-spectroscopic approach:

  • NMR Spectroscopy :
    • ¹H NMR : Identify characteristic signals such as acetyl methyl protons (δ~2.0 ppm) and triterpene backbone protons (e.g., δ~5.25–5.12 ppm for vinyl groups) ().
    • ¹³C NMR : Confirm ester carbonyl (δ~170 ppm) and triterpene carbons (e.g., δ~125–140 ppm for double bonds) ().
  • FTIR : Detect ester C=O stretching (~1708 cm⁻¹) and sp³ C-H bonds (~2854–2926 cm⁻¹) ().
  • HR-ESI-MS : Validate molecular formula (e.g., m/z 665 [M+H]⁺ for butyrospermol 3β-O-palmitate) ().

Methodological Note : Cross-validate spectral data with literature (e.g., δ~0.74–1.68 ppm for methyl groups in ¹H NMR ).

Advanced: How to resolve contradictory data in the isolation yields of this compound from different plant sources?

Answer:
Discrepancies in yields may arise from:

  • Extraction Variables : Solvent polarity (e.g., n-hexane vs. ethyl acetate) and temperature during extraction ().
  • Chromatographic Conditions : Column packing material (e.g., silica gel vs. reverse-phase) and elution gradients ().
  • Plant Variability : Age, geographical origin, and seasonal variations in metabolite production ().

Q. Strategy :

  • Use orthogonal purification methods (e.g., HPLC after column chromatography) to improve purity and yield ().
  • Standardize protocols across studies for comparative analysis ().

Advanced: What strategies can be employed to study the bioactivity of this compound given limited existing data?

Answer:

  • In Vitro Assays :
    • Cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays ().
    • Antimicrobial Activity : Disk diffusion assays against Pseudomonas aeruginosa or Staphylococcus aureus ().
  • In Silico Studies : Molecular docking to predict interactions with targets like cyclooxygenase or fungal enzymes ().
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., β-amyrin acetate) with known bioactivities ().

Note : Prioritize dose-response studies to establish IC₅₀ values and selectivity indices ().

Advanced: How to optimize the synthesis of this compound derivatives for structure-activity studies?

Answer:

  • Esterification : React butyrospermol with acetyl chloride or fatty acid chlorides (e.g., palmitoyl chloride) under basic conditions ().
  • Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during multi-step syntheses ().
  • Analytical Validation : Monitor reactions via TLC and purify derivatives using preparative HPLC ().

Example : Butyrospermol 3β-O-palmitate synthesis achieved 85% purity after silica gel chromatography ().

Advanced: How to address challenges in quantifying this compound in complex matrices?

Answer:

  • Calibration Standards : Use internal standards (e.g., lanosterol acetate) to normalize GC-MS or HPLC data ().
  • Sample Preparation : Saponification to hydrolyze esters, followed by derivatization (e.g., trimethylsilylation) for GC analysis ().
  • Validation : Ensure linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (80–120%) ().

Data Note : Quantify using peak area ratios relative to standards ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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